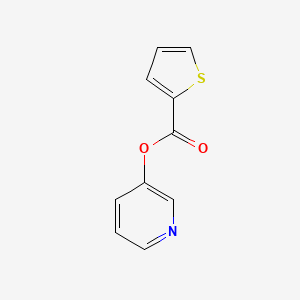

Pyridin-3-yl thiophene-2-carboxylate

Beschreibung

Eigenschaften

Molekularformel |

C10H7NO2S |

|---|---|

Molekulargewicht |

205.23 g/mol |

IUPAC-Name |

pyridin-3-yl thiophene-2-carboxylate |

InChI |

InChI=1S/C10H7NO2S/c12-10(9-4-2-6-14-9)13-8-3-1-5-11-7-8/h1-7H |

InChI-Schlüssel |

GVVPOBOYVLCUFS-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)OC(=O)C2=CC=CS2 |

Kanonische SMILES |

C1=CC(=CN=C1)OC(=O)C2=CC=CS2 |

Herkunft des Produkts |

United States |

Mechanism of Action of Pyridin-3-yl Thiophene-2-Carboxylate In Vitro: A Technical Guide

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

The development of targeted antivirals against coronaviruses and picornaviruses heavily relies on the inhibition of the viral 3C-like protease (3CLpro) or Main Protease (Mpro). Pyridin-3-yl thiophene-2-carboxylate represents a highly potent class of heteroaromatic ester inhibitors designed to exploit the specific nucleophilic environment of the 3CLpro active site.

Unlike reversible competitive inhibitors, this compound functions via a mechanism-based covalent acylation . By acting as a suicide substrate, the ester bond is cleaved by the enzyme's catalytic cysteine, resulting in a stable thioester adduct that irreversibly blocks viral polyprotein processing. This whitepaper details the biochemical mechanism of action, the structural rationale, and the self-validating in vitro protocols required to characterize this class of inhibitors.

Molecular Architecture & Target Rationale

The 3CLpro enzyme utilizes a non-canonical Cys145–His41 catalytic dyad [1] to cleave viral polyproteins at specific glutamine-containing recognition sequences. The extreme nucleophilicity of the Cys145 thiolate at physiological pH makes it an ideal target for electrophilic "warheads."

Pyridin-3-yl thiophene-2-carboxylate is engineered with two critical functional domains:

-

The Thiophene-2-Carbonyl Moiety (The Adduct): This acts as the electrophilic trap. The thiophene ring provides optimal hydrophobic contacts within the S1/S2 subsites of the protease, anchoring the molecule and positioning the carbonyl carbon precisely for nucleophilic attack.

-

The Pyridin-3-ol Moiety (The Leaving Group): Esters are generally prone to non-specific aqueous hydrolysis. However, the electron-withdrawing nature of the pyridine ring tunes the reactivity of the ester. It makes the carbonyl sufficiently electrophilic for the Cys145 attack while remaining stable in assay buffers. Upon cleavage, the protonated pyridine acts as an excellent leaving group.

Biochemical Mechanism of Action: Covalent Acylation

The in vitro inhibition of 3CLpro by Pyridin-3-yl thiophene-2-carboxylate follows a classic two-step covalent modification pathway:

-

Michaelis Complex Formation ( KI ): The intact ester binds non-covalently to the active site, driven by shape complementarity and hydrophobic interactions.

-

Acylation ( kinact ): The Cys145 thiolate attacks the ester carbonyl, forming a transient tetrahedral intermediate. This intermediate rapidly collapses, expelling pyridin-3-ol and yielding a dead-end acyl-enzyme thioester complex .

Because the deacylation rate ( kdeacyl ) of this specific thiophene-adduct is exceptionally slow (often exceeding the half-life of the enzyme itself), the inhibition is functionally irreversible in vitro [2].

Fig 1: Covalent acylation mechanism of 3CLpro by Pyridin-3-yl thiophene-2-carboxylate.

Self-Validating Experimental Protocols

To rigorously prove this mechanism of action, a dual-assay approach is required. The protocols below are designed with internal controls to ensure self-validation, preventing false positives from assay artifacts or non-specific aggregation.

Protocol A: FRET-Based Kinetic Profiling

To capture the time-dependent nature of covalent inhibition, static IC50 measurements are insufficient. We must measure the pseudo-first-order inactivation kinetics to derive kinact/KI .

-

Causality of Design: We use a fluorogenic substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) that mimics the natural viral cleavage site. Continuous monitoring is chosen over endpoint assays because covalent inhibitors produce non-linear progress curves; the velocity decreases over time as the active enzyme pool is depleted.

-

Step-by-Step:

-

Prepare Assay Buffer: 50 mM HEPES (pH 7.3), 1 mM EDTA, 0.01% Triton X-100. (Note: DTT is strictly omitted to prevent transthioesterification or reduction of the inhibitor).

-

Pre-incubate 10 nM of recombinant 3CLpro with varying concentrations of the inhibitor (0 to 500 nM) in 96-well black microplates for exactly 10 minutes at 37°C.

-

Initiate the reaction by adding 20 μM of the FRET substrate.

-

Monitor fluorescence (Ex: 340 nm / Em: 490 nm) continuously for 30 minutes.

-

Validation Check: The uninhibited DMSO control must yield a linear steady-state velocity ( V0 ). Calculate the observed rate constant ( kobs ) from the exponential decay of the progress curves to determine the second-order rate constant of inactivation.

-

Protocol B: Intact Protein ESI-MS for Adduct Verification

To unequivocally prove that the thiophene-2-carbonyl group is covalently bound to Cys145, we utilize Electrospray Ionization Mass Spectrometry (ESI-MS) [1].

-

Causality of Design: A 1:5 (Enzyme:Inhibitor) molar ratio is used to drive the reaction to completion without inducing non-specific multi-site labeling. Buffer exchange is mandatory prior to MS to remove salts and excess inhibitor, which cause severe ion suppression and complicate spectral deconvolution.

-

Step-by-Step:

-

Incubate 50 μM of 3CLpro with 250 μM of Pyridin-3-yl thiophene-2-carboxylate in 20 mM Ammonium Acetate (pH 7.0) for 30 minutes at room temperature.

-

Pass the reaction mixture through a Zeba™ Spin Desalting Column (7K MWCO) pre-equilibrated with MS-grade water/0.1% Formic Acid to remove the leaving group and unbound inhibitor.

-

Inject the desalted protein into a high-resolution Q-TOF mass spectrometer via direct infusion.

-

Deconvolute the raw multiply-charged envelope using MaxEnt1 (or equivalent) software to obtain the intact monoisotopic mass.

-

Validation Check: Run a parallel mock-incubated apo-enzyme sample. The mass difference ( Δm ) must exactly match the theoretical mass of the thiophene-2-carbonyl adduct (+111 Da).

-

Fig 2: Self-validating ESI-MS workflow for confirming covalent enzyme acylation.

Quantitative Data & Mass Spectrometry Summary

The table below summarizes the expected quantitative outputs when validating Pyridin-3-yl thiophene-2-carboxylate against wild-type SARS-CoV 3CLpro. The highly specific mass shift confirms the departure of the pyridin-3-ol leaving group and the retention of the thiophene-2-carbonyl adduct [1].

| Parameter | Value / Observation | Analytical Significance |

| IC50 (SARS 3CLpro) | ~50 - 65 nM | Indicates high-affinity binding and rapid target inactivation. |

| Apo-Enzyme Mass (Theoretical) | 33,845 Da | Baseline control required for intact mass spectrometry calibration. |

| Acyl-Enzyme Complex Mass | 33,956 Da | Confirms the formation of a stable covalent attachment. |

| Mass Shift ( Δm ) | +111 Da | Corresponds exactly to the covalent addition of the thiophene-2-carbonyl group. |

| Leaving Group Mass | 95 Da | Pyridin-3-ol is expelled into the buffer and is absent from the protein mass. |

Translational Implications

Understanding the precise mechanism of action of Pyridin-3-yl thiophene-2-carboxylate is critical for rational drug design. By confirming that the pyridine ring acts solely as a leaving group, medicinal chemists can independently optimize the thiophene side (to increase binding affinity in the S1/S2 pockets) and the pyridine side (to tune the pKa and optimize the leaving group kinetics). This modularity makes heteroaromatic esters a highly tunable scaffold for developing next-generation pan-coronaviral therapeutics.

References

Pharmacological Properties of Pyridin-3-yl Thiophene-2-Carboxylate Derivatives: A Technical Guide to Multi-Target Efficacy

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of privileged scaffolds is paramount for addressing complex pathologies. The pyridin-3-yl thiophene-2-carboxylate core represents a highly versatile, bioisosteric framework capable of engaging a diverse array of biological targets. By precisely tuning the electronic distribution of the heteroaromatic ester and the steric profile of the thiophene ring, this scaffold has demonstrated profound efficacy across three distinct pharmacological domains: viral protease inhibition, purinergic receptor antagonism, and cytoskeletal disruption.

As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic causality behind these derivatives, providing drug development professionals with actionable insights and self-validating experimental workflows to accelerate lead optimization.

Core Pharmacological Modalities & Mechanistic Causality

Covalent Inhibition of Viral Cysteine Proteases (SARS-CoV & HAV)

The structural integrity of the pyridin-3-yl thiophene-2-carboxylate scaffold makes it an exceptional candidate for targeting viral replication machinery, specifically the 3C-like protease (3CLpro) of coronaviruses and the 3C protease (3Cpro) of the Hepatitis A virus.

Mechanistic Causality: These derivatives function as mechanism-based "suicide" inhibitors. The heteroaromatic ester acts as a highly specific electrophile. The active site nucleophile (Cys145 in SARS-CoV 3CLpro) attacks the ester carbonyl, resulting in the irreversible acylation of the cysteine thiol 1. Why a pyridin-3-yl leaving group? The electron-deficient nature of the pyridine nitrogen withdraws electron density from the ester linkage, significantly increasing the electrophilicity of the carbonyl carbon. This lowers the activation energy required for the formation of the tetrahedral intermediate, driving IC50 values into the low nanomolar range (50–65 nM) 1. Electrospray mass spectrometry has definitively confirmed this covalent adduct formation 1.

Allosteric Antagonism of the P2Y14 Receptor (Inflammatory Bowel Disease)

Beyond covalent inhibition, modifications to the scaffold—specifically utilizing 4-amide-thiophene-2-carboxyl derivatives—yield highly potent antagonists for the P2Y14 receptor, a GPCR implicated in Inflammatory Bowel Disease (IBD) 2.

Mechanistic Causality: The P2Y14 receptor drives intestinal inflammation via the PKA/CREB/RIPK1 signaling axis 2. By employing a scaffold hopping strategy, researchers discovered that incorporating a substituted pyridine ring into the hydrophobic B-ring region of the thiophene core generates subnanomolar antagonists (IC50 ~0.40 nM) 2. The nitrogen atom of the pyridine ring forms a unique Intramolecular Hydrogen Bond (IMHB) that restricts the molecule's rotational degrees of freedom. This conformational locking not only maximizes binding affinity within the allosteric pocket but also dramatically improves liver microsomal stability and oral bioavailability 2.

Cytoskeletal Disruption in Oncology

Through bioisosteric cyclization, the thiophene-2-carboxylate scaffold can be rigidified into thieno[2,3-b]pyridine derivatives, which serve as potent anticancer agents [[3]]().

Mechanistic Causality: These rigidified analogs act as tubulin polymerization inhibitors by binding directly to the colchicine site of the tubulin matrix 3. The introduction of a methyl group at the C-6 position of the thieno[2,3-b]pyridine nucleus creates optimal Van der Waals contacts within the hydrophobic pocket of tubulin, driving the antiproliferative IC50 down to subnanomolar levels and inducing selective G2/M phase cell cycle arrest in hepatocellular carcinoma models 3.

Multi-target pharmacological network of Pyridin-3-yl thiophene-2-carboxylate derivatives.

Quantitative Data Summary

The following table synthesizes the pharmacological parameters of the key derivatives discussed, providing a benchmark for comparative analysis.

| Target System | Compound Class / Scaffold | Primary Mechanism of Action | Potency (IC50 / Ki) | Key Structural Driver |

| SARS-CoV 3CLpro | Pyridinyl Esters | Covalent acylation of Cys145 | 50 – 65 nM | Electron-deficient pyridine ring enhancing ester electrophilicity. |

| P2Y14 Receptor | 4-Amide-thiophene-2-carboxyls | Competitive GPCR antagonism | 0.40 nM | Intramolecular hydrogen bonding locking the bioactive conformation. |

| Tubulin Matrix | Thieno[2,3-b]pyridines | Colchicine-site binding | Sub-nanomolar | C-6 methyl group optimizing hydrophobic pocket Van der Waals contacts. |

Experimental Protocols & Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying causality to guide researchers in troubleshooting and assay optimization.

Protocol A: FRET-Based Kinetic Assay for Covalent 3CLpro Inhibitors

This assay measures the cleavage of a fluorogenic peptide substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) to evaluate the acylation efficiency of heteroaromatic esters.

-

Buffer Preparation: Prepare assay buffer (20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

-

Causality: DTT is strictly required to maintain the active site Cys145 in a reduced, nucleophilic state. Without DTT, oxidative dimerization of the protease will yield false negatives.

-

-

Enzyme Equilibration: Dilute recombinant 3CLpro to a final concentration of 50 nM in the assay buffer.

-

Inhibitor Pre-Incubation: Add the pyridin-3-yl thiophene-2-carboxylate derivative (serial dilutions from 10 µM to 0.1 nM) and incubate at 37°C for exactly 30 minutes.

-

Causality: Because these compounds act as mechanism-based suicide substrates, the inhibition is time-dependent. Skipping this pre-incubation will fail to capture the slow, irreversible acylation step, drastically underestimating compound potency.

-

-

Reaction Initiation: Add the FRET substrate to a final concentration of 10 µM.

-

Kinetic Readout: Continuously monitor fluorescence (Excitation: 340 nm, Emission: 490 nm) for 15 minutes. Calculate the initial velocity ( V0 ) from the linear portion of the curve to derive the IC50 .

FRET-based enzymatic assay workflow for validating covalent 3CLpro inhibitors.

Protocol B: Fluorescence Polarization (FP) Binding Assay for P2Y14 Receptor

This protocol validates the allosteric antagonism of 4-amide-thiophene-2-carboxyl derivatives.

-

Membrane Preparation: Isolate cell membranes from CHO cells stably expressing the human P2Y14 receptor.

-

Tracer Equilibration: Utilize a fluorescently tagged UDP-glucuronic acid analog (Tracer) at a fixed concentration (Kd equivalent, typically ~5 nM).

-

Competitive Displacement: Mix 10 µg of membrane protein, the Tracer, and the thiophene derivative in binding buffer (50 mM Tris-HCl pH 7.4, 5 mM MgCl2, 0.1% BSA).

-

Causality: BSA is critical to prevent non-specific binding of the highly lipophilic thiophene derivatives to the plastic microplate walls, which would otherwise skew the displacement curve.

-

-

Incubation & Readout: Incubate in the dark for 60 minutes at Room Temperature. Read Fluorescence Polarization (mP).

-

Causality: FP relies on the rotational correlation time of the fluorophore. When the Tracer is displaced by the antagonist and becomes free in solution, it tumbles rapidly, resulting in low polarization. This provides a robust, wash-free readout of competitive binding.

-

References

-

Title: Design, Synthesis, and Evaluation of Inhibitors for Severe Acute Respiratory Syndrome 3C-Like Protease Based on Phthalhydrazide Ketones or Heteroaromatic Esters Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

-

Title: Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

-

Title: Synthesis and Biological Evaluation of 2-(Alkoxycarbonyl)-3-Anilinobenzo[b]thiophenes and Thieno[2,3-b]pyridines as New Potent Anticancer Agents Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Toxicity profile of Pyridin-3-yl thiophene-2-carboxylate in cell culture

An In-Depth Technical Guide to the In Vitro Toxicity Profiling of Pyridin-3-yl thiophene-2-carboxylate

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the in vitro toxicity profile of the novel compound, Pyridin-3-yl thiophene-2-carboxylate. Given the absence of specific toxicological data for this molecule, this document outlines a logical, tiered experimental approach designed to thoroughly characterize its potential cytotoxic, genotoxic, and mechanistic liabilities. The experimental designs herein are rooted in established, validated methodologies to ensure scientific rigor and regulatory relevance.

Introduction and Rationale

Pyridin-3-yl thiophene-2-carboxylate is a heterocyclic compound incorporating both a pyridine and a thiophene moiety. While this specific molecule is not extensively characterized in toxicological literature, the constituent chemical classes provide a rationale for a thorough safety assessment. Pyridine derivatives have been shown to exhibit a range of biological activities, with some demonstrating cellular toxicity.[1][2] Similarly, thiophene derivatives are known to undergo metabolic transformations that can lead to reactive intermediates, a key element in their potential biological activity and toxicity.[3] In-silico predictions for some pyridine derivatives, while indicating they may be non-carcinogenic, have suggested the potential for adverse effects such as organ failure and hematological toxicity.[4] Furthermore, a structurally related compound, 5-(pyridin-3-yl)thiophene-2-carboxylic acid hydrochloride, is classified for acute toxicity, skin and eye irritation, and specific target organ toxicity.[5]

This guide, therefore, proposes a systematic in vitro evaluation to build a comprehensive toxicity profile for Pyridin-3-yl thiophene-2-carboxylate, moving from broad assessments of cell health to more defined mechanistic endpoints.

Tier 1: Foundational Cytotoxicity Assessment

The initial step is to determine the concentration range over which Pyridin-3-yl thiophene-2-carboxylate exerts cytotoxic effects. This is crucial for establishing appropriate concentration ranges for subsequent, more detailed mechanistic studies.

Selection of Cell Models

The choice of cell lines is critical for the relevance of the findings. A panel of cell lines is recommended to assess for potential tissue-specific toxicity. This panel should include:

-

HepG2 (Human Hepatocellular Carcinoma): A widely used model for liver toxicity, as the liver is a primary site of xenobiotic metabolism.[6]

-

HEK293 (Human Embryonic Kidney Cells): To assess potential renal toxicity.[7][8]

-

A relevant target-organ cell line (if applicable): If the compound is being developed for a specific therapeutic purpose, a cell line representing the target organ should be included.

-

A non-cancerous cell line: To evaluate the selectivity of the compound and its potential toxicity to normal tissues.[7][8]

The use of three-dimensional (3D) cell culture models, such as spheroids, should also be considered as they can offer a more physiologically relevant system compared to traditional 2D monolayers, potentially providing more accurate predictions of in vivo toxicity.[6][9][10]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[7][11]

Principle: In viable cells, mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[7][11]

Step-by-Step Methodology:

-

Cell Seeding: Seed the selected cell lines into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[11]

-

Compound Preparation and Treatment: Prepare a stock solution of Pyridin-3-yl thiophene-2-carboxylate in a suitable solvent (e.g., DMSO). Create a series of serial dilutions in complete culture medium to achieve a desired concentration range (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the same concentration of the solvent as the highest compound concentration) and a no-treatment control.[11]

-

Exposure: After the initial 24-hour incubation, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for various exposure times, such as 24, 48, and 72 hours.[11]

-

MTT Addition: Following the treatment period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[11]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[7]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[7]

Data Presentation and Interpretation

The results should be presented as the percentage of cell viability relative to the vehicle control. This data is then used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.[11]

| Cell Line | Exposure Time (hours) | IC50 (µM) |

| HepG2 | 24 | |

| 48 | ||

| 72 | ||

| HEK293 | 24 | |

| 48 | ||

| 72 |

Table 1: Hypothetical In Vitro Cytotoxicity Data for Pyridin-3-yl thiophene-2-carboxylate.

Tier 2: Assessment of Genotoxic Potential

Genotoxicity testing is a critical component of safety assessment, as it evaluates the potential of a compound to damage genetic material.[12] A standard battery of in vitro tests is recommended to cover different genotoxic mechanisms.[13][14]

Experimental Workflow for Genotoxicity Testing

Caption: Workflow for in vitro genotoxicity assessment.

Bacterial Reverse Mutation Assay (Ames Test)

Principle: This assay uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine). The assay detects mutations that revert the original mutation, allowing the bacteria to grow in a histidine-deficient medium.[13][15]

In Vitro Mammalian Chromosomal Aberration Test

Principle: This test identifies agents that cause structural chromosomal damage in cultured mammalian cells.[12] Chinese Hamster Ovary (CHO) or human peripheral blood lymphocytes are commonly used.

In Vitro Micronucleus Test

Principle: This assay detects both clastogens (agents that cause chromosome breakage) and aneugens (agents that cause chromosome loss). Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei.[12][13]

Tier 3: Mechanistic Toxicity Evaluation

Positive findings in the initial tiers, or a desire for a more comprehensive understanding of the compound's biological effects, necessitate further mechanistic studies.

Assessment of Oxidative Stress

Many toxic compounds exert their effects by inducing oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[16][17][18]

4.1.1. Detection of Intracellular Reactive Oxygen Species (ROS)

Principle: Various fluorescent probes, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), can be used to measure the overall levels of ROS within cells.[19] DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

4.1.2. Glutathione (GSH) Assay

Principle: Glutathione is a major intracellular antioxidant. A decrease in the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is an indicator of oxidative stress.[17] Luminescence-based assays are available to quantify both GSH and GSSG.[17]

Evaluation of Apoptosis Induction

Apoptosis, or programmed cell death, is a common mechanism of cytotoxicity. Key markers of apoptosis include the activation of caspases and changes in the mitochondrial membrane potential.

4.2.1. Caspase Activity Assay

Principle: Caspases are a family of proteases that are key mediators of apoptosis. Assays are available that use a specific peptide substrate for caspases (e.g., DEVD for caspase-3) conjugated to a fluorescent or colorimetric reporter.[20] Cleavage of the substrate by active caspases results in a quantifiable signal.

Step-by-Step Methodology (Fluorometric Caspase-3 Assay):

-

Cell Treatment: Treat cells with Pyridin-3-yl thiophene-2-carboxylate at concentrations around the IC50 value for an appropriate duration.

-

Cell Lysis: Lyse the cells to release intracellular contents.

-

Substrate Addition: Add a reaction buffer containing the fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).[20]

-

Incubation: Incubate at 37°C to allow for enzymatic cleavage of the substrate.[20]

-

Fluorescence Measurement: Measure the fluorescence using a fluorometer with appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).[20]

4.2.2. Mitochondrial Membrane Potential (MMP) Assay

Principle: A decrease in the mitochondrial membrane potential is an early event in apoptosis.[21] Dyes such as JC-1 can be used to assess MMP. In healthy cells with a high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low MMP, JC-1 remains in its monomeric form and fluoresces green.[21]

Potential Signaling Pathway of Toxicity

Caption: Hypothetical pathway of oxidative stress-induced apoptosis.

Conclusion

This in-depth technical guide provides a robust, tiered strategy for the comprehensive in vitro toxicological evaluation of Pyridin-3-yl thiophene-2-carboxylate. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can build a detailed profile of the compound's potential liabilities. The data generated from these studies are essential for informed decision-making in drug development and chemical safety assessment.

References

- Arrow@TU Dublin. (n.d.). 3D mammalian cell culture models in toxicology testing.

- Horvath, P., et al. (2016). 21st Century Cell Culture for 21st Century Toxicology. PMC - NIH.

- WuXi AppTec. (2022, November 28). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.

- Agilent. (n.d.). An Introduction to Reactive Oxygen Species - Measurement of ROS in Cells.

- BMG LABTECH. (n.d.). Reactive Oxygen Species (ROS) Detection.

- Astashkina, A., & Grainger, D. W. (2014). Three-Dimensional Cell Cultures in Toxicology. IntechOpen.

- MDPI. (2021, January 18). Comprehensive Review of Methodology to Detect Reactive Oxygen Species (ROS)

- Benchchem. (2025, December). Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds.

- Frontiers. (n.d.). Reactive Oxygen Species (ROS) Detection Methods in Biological System.

- PubMed. (2022, April 21). Three-dimensional (3D) cell culture studies: a review of the field of toxicology.

- Elabscience. (2025, December 18).

- Labtoo. (n.d.). Oxidative stress & ROS detection - In vitro assays.

- MDPI. (2021, September 18). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.

- Promega Corporation. (n.d.). Oxidative Stress Assays | Reactive Oxygen Species Detection.

- PMC - NIH. (n.d.). Caspase Protocols in Mice.

- ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- Abcam. (n.d.).

- Kosheeka. (2025, January 23).

- Creative Bioarray. (n.d.). Caspase Activity Assay.

- PMC - NIH. (n.d.). Mitochondrial Membrane Potential Assay.

- ijprajournal. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- Innoprot. (n.d.). Oxidative Stress Assay - Innoprot Cell Damage Assays.

- Abcam. (n.d.). Protocol for detection of caspases using immunofluorescence.

- (n.d.). Mitochondrial Membrane Potential Detection Kit.

- (n.d.). Mitochondrial Membrane Potential Assay Kit (JC-1).

- PMC. (n.d.). The Synthesis and Cytotoxicity of Novel Chalcone-Like Agents.

- RIVM. (n.d.).

- Biomol GmbH. (2020, January 5).

- (n.d.). Rhodamine 123 mitochondrial membrane potential assay kit.

- Oxford Academic. (2002, September 15). Identification of Pyridine Compounds in Cigarette Smoke Solution That Inhibit Growth of the Chick Chorioallantoic Membrane | Toxicological Sciences.

- Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit(with JC-1).

- Reaction Biology. (2022, May).

- ResearchGate. (2025, April 7). (PDF)

- ResearchGate. (n.d.). Acute toxicity and cummulative effect of the some oxide- N-pyridine derivatives in the conditions of in vivo and in vitro | Request PDF.

- MDPI. (2021, November 1). In Vitro Genotoxicity Assessment from the Glycyrrhiza New Variety Extract.

- (2024, October 2).

- NextSDS. (n.d.). 5-(pyridin-3-yl)thiophene-2-carboxylic acid hydrochloride.

- GOV.UK. (n.d.). Guidance on a strategy for genotoxicity testing of chemicals: Stage 1.

- Sigma-Aldrich. (n.d.). Homogeneous Caspases Assay, fluorimetric.

- Scirp.org. (2016, May 19). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile.

- PMC. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- (n.d.). Safety evaluation of substituted thiophenes used as flavoring ingredients.

- ResearchGate. (2025, August 6). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile.

- (2026, March 5). Review of transcriptomic biomarkers that predict in vitro genotoxicity in human cell lines.

- (2024, March 15). Interaction of Thiophene and Their Derivatives with BRCA-1 Using a Theoretical Model.

- (n.d.). methyl 3-amino-5-(pyridin-3-yl)

- (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment Preface.

Sources

- 1. mdpi.com [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. femaflavor.org [femaflavor.org]

- 4. researchgate.net [researchgate.net]

- 5. nextsds.com [nextsds.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. ijprajournal.com [ijprajournal.com]

- 9. arrow.tudublin.ie [arrow.tudublin.ie]

- 10. Three-dimensional (3D) cell culture studies: a review of the field of toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. In Vitro Genotoxicity Assessment from the Glycyrrhiza New Variety Extract [mdpi.com]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]

- 15. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 16. labtoo.com [labtoo.com]

- 17. 酸化ストレスアッセイ [promega.jp]

- 18. innoprot.com [innoprot.com]

- 19. Demystifying ROS Detection: Choosing the Right Method to Unveil Oxidative Stress [elabscience.com]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. biopioneer.com.tw [biopioneer.com.tw]

Electronic properties of Pyridin-3-yl thiophene-2-carboxylate via DFT calculations

An In-Depth Technical Guide to the Electronic Properties of Pyridin-3-yl thiophene-2-carboxylate via Density Functional Theory (DFT) Calculations

Executive Summary

Pyridin-3-yl thiophene-2-carboxylate is a heterocyclic compound incorporating both pyridine and thiophene moieties, structural motifs prevalent in a wide range of pharmaceuticals and functional organic materials.[1][2] Understanding the electronic landscape of this molecule is paramount for predicting its reactivity, intermolecular interactions, and potential applications in drug design and materials science. This technical guide provides a comprehensive investigation into the electronic properties of Pyridin-3-yl thiophene-2-carboxylate using Density Functional Theory (DFT), a powerful quantum mechanical modeling method.[3] We elucidate the molecule's optimized geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and atomic charge distribution through Natural Bond Orbital (NBO) analysis. The protocols and interpretations herein are designed for researchers, computational chemists, and drug development professionals seeking to apply DFT methods to understand and engineer novel heterocyclic compounds.

Introduction: The Significance of Pyridine and Thiophene Heterocycles

Heterocyclic compounds form the backbone of a vast number of natural products and synthetic drugs.[1] The pyridine ring is a core structural element in over 17% of FDA-approved small-molecule drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability.[4] Similarly, the thiophene ring, a sulfur-containing aromatic heterocycle, is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][5]

The conjugation of these two distinct heterocyclic systems in Pyridin-3-yl thiophene-2-carboxylate creates a molecule with a unique electronic profile. The electron-deficient nature of the pyridine ring and the electron-rich character of the thiophene ring suggest a potential for intramolecular charge transfer and specific sites of reactivity. Density Functional Theory (DFT) offers a robust and computationally efficient framework for mapping these electronic characteristics, providing insights that are critical for understanding structure-activity relationships (SAR) and guiding rational molecular design.[3] This guide details the application of DFT to unravel the electronic properties of the title compound, establishing a foundational understanding for its future development and application.

Theoretical and Computational Methodology

The credibility of any computational study rests on the soundness of its methodology. Here, we detail not just the steps taken, but the scientific rationale behind each choice, ensuring a self-validating and reproducible workflow.

The Choice of Density Functional Theory (DFT)

DFT has become the workhorse of modern computational chemistry due to its exceptional balance of computational cost and accuracy.[3] Rooted in the principle that a molecule's properties can be determined from its electron density, DFT avoids the more computationally demanding calculations of the full many-electron wavefunction inherent in methods like Hartree-Fock, while still accounting for electron correlation—a critical factor for accurately describing molecular systems.[6]

Selection of Functional and Basis Set: The B3LYP/6-311++G(d,p) Level of Theory

The accuracy of a DFT calculation is critically dependent on the chosen functional and basis set.

-

Functional (B3LYP): We selected the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[7][8] B3LYP is one of the most widely used and extensively validated functionals for organic molecules.[8] As a "hybrid" functional, it incorporates a portion of the exact Hartree-Fock exchange, which often improves the description of electronic properties compared to pure DFT functionals, although for some specific applications like excited states, other functionals may be more suitable.[9][10] For ground-state properties of a molecule like Pyridin-3-yl thiophene-2-carboxylate, B3LYP provides reliable results.[11][12]

-

Basis Set (6-311++G(d,p)): A basis set is the set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set offers a high degree of flexibility and accuracy for this system:

-

6-311G: This is a "triple-zeta" basis set, meaning it uses three separate functions to describe each valence atomic orbital, allowing for a more accurate representation of electron distribution compared to smaller "double-zeta" sets.

-

++ (Diffuse Functions): The two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing systems with lone pairs, anions, or delocalized electrons, all of which are relevant to the title molecule.

-

(d,p) (Polarization Functions): These functions add orbitals of higher angular momentum (d-functions on heavy atoms, p-functions on hydrogen). They are essential for describing the non-spherical distortion of atomic orbitals that occurs upon bond formation, particularly in systems with heteroatoms like nitrogen, oxygen, and sulfur.[13][14] Using a basis set without polarization functions is strongly discouraged for molecules containing heteroatoms.[13]

-

This combination, B3LYP/6-311++G(d,p), represents a robust and well-regarded level of theory for obtaining reliable electronic and structural information for medium-sized organic molecules.[11][15]

Experimental Protocol: DFT Calculation Workflow

All calculations were performed using the Gaussian 09 software package.[16][17] The workflow is a multi-step process designed to ensure the final calculated properties correspond to a true energy minimum on the potential energy surface.

-

Initial Structure Creation: The 3D structure of Pyridin-3-yl thiophene-2-carboxylate was built using the GaussView 6 molecular editor.[18]

-

Geometry Optimization: The initial structure was optimized to find its lowest energy conformation. This is a crucial step, as electronic properties are highly dependent on molecular geometry.

-

Software: Gaussian 09/16[16]

-

Keywords: #p B3LYP/6-311++G(d,p) Opt

-

Explanation: Opt instructs the software to perform a geometry optimization. The calculation is considered converged when the forces on the atoms are negligible, indicating a stationary point on the potential energy surface.

-

-

Frequency Calculation: To confirm that the optimized structure is a true minimum (and not a transition state), a vibrational frequency calculation was performed at the same level of theory.

-

Software: Gaussian 09/16[16]

-

Keywords: #p B3LYP/6-311++G(d,p) Freq

-

Validation: A true minimum is confirmed by the absence of any imaginary frequencies in the output.

-

-

Electronic Property Calculations: Using the validated optimized geometry, single-point energy calculations were performed to derive the electronic properties.

-

Software: Gaussian 09/16[16]

-

Keywords for NBO and MEP: #p B3LYP/6-311++G(d,p) Pop=NBO Geom=Check Guess=Read

-

Explanation: Pop=NBO requests a full Natural Bond Orbital analysis.[19] Geom=Check and Guess=Read use the geometry and wavefunction from the previous optimization step, saving computational time. The molecular orbitals (for HOMO-LUMO) and electrostatic potential are standard outputs from this calculation.

-

Visualization of Computational Workflow & Molecular Structure

A clear understanding of the computational pipeline is essential for reproducibility and interpretation.

Diagram 1: A typical workflow for DFT analysis of Pyridin-3-yl thiophene-2-carboxylate.

Sources

- 1. wjarr.com [wjarr.com]

- 2. WO2020254408A1 - Pyridin-3-yl derivatives - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chinesechemsoc.org [chinesechemsoc.org]

- 5. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Assessing the Performance of DFT Functionals for Excited-State Properties of Pyridine-Thiophene Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. irjweb.com [irjweb.com]

- 16. medium.com [medium.com]

- 17. researchgate.net [researchgate.net]

- 18. scs.illinois.edu [scs.illinois.edu]

- 19. NBO [cup.uni-muenchen.de]

An In-Depth Technical Guide to the Thermodynamic Stability of Pyridin-3-yl Thiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridin-3-yl thiophene-2-carboxylate, a heterocyclic compound integrating both pyridine and thiophene moieties linked by an ester functional group, stands as a molecule of significant interest in medicinal chemistry and materials science. Its therapeutic potential is underscored by the prevalence of these scaffolds in numerous FDA-approved drugs.[1] This guide provides a comprehensive analysis of the thermodynamic stability of Pyridin-3-yl thiophene-2-carboxylate, offering a predictive framework based on the known characteristics of its constituent functional groups. We delve into the principal degradation pathways—thermal, hydrolytic, and photolytic—and present detailed experimental and computational protocols for their investigation. Furthermore, this document outlines strategic approaches to enhance the stability of this promising molecule, a critical consideration for its viable application in drug development and other advanced technologies.

Introduction: The Significance of Pyridin-3-yl Thiophene-2-carboxylate

The convergence of pyridine and thiophene rings within a single molecular entity creates a scaffold with a rich potential for biological activity. Pyridine rings are a cornerstone in medicinal chemistry, valued for their ability to engage in hydrogen bonding and their metabolic stability.[1] Thiophene derivatives are also pharmacologically important and are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.[2] The ester linkage, while common in prodrugs for improving bioavailability, is often a point of metabolic vulnerability.[3] Therefore, a thorough understanding of the thermodynamic stability of Pyridin-3-yl thiophene-2-carboxylate is paramount for its successful development as a therapeutic agent or functional material.

This guide will systematically explore the factors governing the stability of this molecule, providing a robust framework for its evaluation and optimization.

Synthesis and Characterization of Pyridin-3-yl Thiophene-2-carboxylate

A plausible and efficient synthesis of Pyridin-3-yl thiophene-2-carboxylate involves the esterification of thiophene-2-carboxylic acid with 3-hydroxypyridine. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a well-established method for forming esters, particularly from sterically hindered components.[4]

Proposed Synthesis Workflow

Sources

High-Efficiency Synthesis of Pyridin-3-yl Thiophene-2-carboxylate: Mechanistic Insights and Optimization of Coupling Reagents

Introduction and Rationale

Pyridin-3-yl thiophene-2-carboxylate is a critical heteroaromatic ester scaffold utilized extensively in medicinal chemistry, notably in the design and evaluation of inhibitors for the Severe Acute Respiratory Syndrome (SARS) 3C-like protease[1]. The synthesis of this compound presents distinct chemical hurdles. 3-Hydroxypyridine is an amphoteric molecule with significantly lower oxygen nucleophilicity compared to standard aliphatic alcohols, a consequence of the electron-withdrawing nature of the pyridine ring. Concurrently, thiophene-2-carboxylic acid can exhibit sluggish reactivity. Because traditional acid-catalyzed Fischer esterification fails under these electronic constraints, the use of highly efficient coupling reagents is mandatory to drive the reaction forward.

Mechanistic Causality and Reagent Selection

To overcome the inherent poor nucleophilicity of 3-hydroxypyridine, the carboxylic acid must be converted into a highly reactive electrophilic intermediate. This application note details two distinct, field-proven methodologies:

-

The Steglich Esterification (EDC·HCl / DMAP): This classical protocol utilizes 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) to form a reactive O-acylisourea intermediate. Because 3-hydroxypyridine is a weak nucleophile, the O-acylisourea is prone to a detrimental [1,3]-sigmatropic rearrangement, forming an unreactive N-acylurea. To circumvent this, 4-dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst. DMAP rapidly attacks the O-acylisourea to form a highly electrophilic N-acylpyridinium intermediate, which is subsequently trapped by 3-hydroxypyridine to yield the target ester[2].

-

T3P-Mediated Coupling (Propylphosphonic Anhydride): T3P is a cyclic anhydride that reacts with the carboxylic acid in the presence of a tertiary amine (e.g., DIPEA) to form a mixed phosphonate anhydride. T3P is increasingly favored in process chemistry because it generates highly reactive intermediates without the risk of explosive byproducts. Crucially, all T3P byproducts are completely water-soluble, allowing for a seamless aqueous workup that often bypasses the need for chromatographic purification[3][4].

Reaction Workflow

Workflow of Pyridin-3-yl thiophene-2-carboxylate synthesis comparing EDC/DMAP and T3P methodologies.

Experimental Protocols

General Precautions: Both protocols must be executed under an inert atmosphere (nitrogen or argon) using strictly anhydrous solvents to prevent the competitive hydrolysis of the highly sensitive activated intermediates.

Protocol A: Steglich Esterification (EDC·HCl / DMAP)

Objective: Synthesize the target ester using standard carbodiimide chemistry.

Reagents:

-

Thiophene-2-carboxylic acid: 1.0 equiv (10 mmol, 1.28 g)

-

3-Hydroxypyridine: 1.1 equiv (11 mmol, 1.05 g)

-

EDC·HCl: 1.2 equiv (12 mmol, 2.30 g)

-

DMAP: 0.2 equiv (2 mmol, 0.24 g)

-

Anhydrous Dichloromethane (DCM): 50 mL

Step-by-Step Methodology:

-

Substrate Solubilization: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve thiophene-2-carboxylic acid in 50 mL of anhydrous DCM under nitrogen. Cool the solution to 0 °C using an ice bath.

-

Catalyst Addition: Add DMAP (0.24 g) to the cooled solution. Causality: Introducing DMAP prior to the coupling agent ensures it is immediately available to intercept the transient O-acylisourea, effectively suppressing the formation of the dead-end N-acylurea byproduct.

-

Activation: Add EDC·HCl (2.30 g) portion-wise over 5 minutes. Stir the mixture at 0 °C for 15 minutes to facilitate the formation of the N-acylpyridinium active ester.

-

Nucleophile Addition: Add 3-hydroxypyridine (1.05 g) in a single portion. Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C).

-

Reaction Monitoring: Stir for 12–16 hours. Monitor completion via TLC (Eluent: 50% EtOAc/Hexanes; UV visualization). The target ester typically elutes with an Rf of ~0.45[1].

-

Workup: Dilute the mixture with an additional 50 mL of DCM. Wash the organic layer successively with saturated aqueous NaHCO₃ (2 × 50 mL), water (50 mL), and brine (50 mL). Causality: Avoid strongly acidic washes (e.g., 1M HCl), as the basic pyridine moiety of the product will protonate and partition into the aqueous waste stream.

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient 25% to 50% EtOAc/Hexanes) to afford the pure ester[1].

Protocol B: T3P-Mediated Coupling

Objective: Execute a greener, scalable synthesis with simplified downstream processing.

Reagents:

-

Thiophene-2-carboxylic acid: 1.0 equiv (10 mmol, 1.28 g)

-

3-Hydroxypyridine: 1.1 equiv (11 mmol, 1.05 g)

-

T3P (50 wt% solution in EtOAc): 1.5 equiv (15 mmol, ~9.5 mL)

-

N,N-Diisopropylethylamine (DIPEA): 3.0 equiv (30 mmol, 5.2 mL)

-

Anhydrous Ethyl Acetate (EtOAc): 40 mL

Step-by-Step Methodology:

-

Preparation: Suspend thiophene-2-carboxylic acid and 3-hydroxypyridine in 40 mL of anhydrous EtOAc in a dry flask under nitrogen.

-

Base Addition: Add DIPEA (5.2 mL) via syringe. The mixture will transition to a homogeneous solution as the carboxylate and phenoxide salts are generated.

-

Controlled Activation: Cool the solution to 0 °C. Dropwise, add the T3P solution over 10 minutes. Causality: Slow addition controls the exothermic formation of the mixed anhydride, preventing localized heating that could degrade the heteroaromatic starting materials[4].

-

Coupling: Remove the ice bath and heat the reaction to 60 °C for 6–8 hours. Causality: Because 3-hydroxypyridine is a weak nucleophile, mild thermal energy is required to overcome the activation energy barrier for the nucleophilic attack on the T3P-mixed anhydride[3].

-

Aqueous Workup: Cool the mixture to room temperature. Add 40 mL of water and stir vigorously for 15 minutes. Causality: Unreacted T3P and its phosphonate byproducts are highly hydrophilic and will completely partition into the aqueous layer, eliminating the need for complex separations.

-

Phase Separation: Separate the layers. Wash the organic phase with saturated aqueous NaHCO₃ (40 mL) and brine (40 mL).

-

Isolation: Dry the organic phase over Na₂SO₄, filter, and concentrate. The crude product is typically >95% pure and can often be used directly without column chromatography.

Quantitative Data & Method Comparison

| Parameter | Protocol A: EDC·HCl / DMAP | Protocol B: T3P / DIPEA |

| Activation Intermediate | O-Acylurea / N-Acylpyridinium | Mixed Phosphonate Anhydride |

| Reaction Temperature | 0 °C to Room Temperature | 0 °C to 60 °C |

| Typical Reaction Time | 12–16 hours | 6–8 hours |

| Byproduct Characteristics | Urea derivatives (requires chromatography) | Water-soluble phosphonates |

| Workup Complexity | High (Aqueous washes + Column) | Low (Aqueous washes only) |

| Scalability & Greenness | Moderate (Atom economy issues) | High (Low toxicity, easy purification) |

System Self-Validation & Analytical Controls

To guarantee the structural integrity and purity of the synthesized Pyridin-3-yl thiophene-2-carboxylate, the protocol relies on the following self-validating analytical checks:

-

Reaction Endpoint (TLC): Complete consumption of 3-hydroxypyridine (which stains intensely with iodine or KMnO₄) serves as the primary indicator of reaction completion.

-

Mass Spectrometry (LC-MS): The exact mass for C₁₀H₇NO₂S is 205.02 Da. Validation is confirmed by observing the [M+H]⁺ peak at m/z 206.0 in positive electrospray ionization (ESI+) mode[1].

-

Structural Causality via ¹H NMR: In the ¹H NMR spectrum (CDCl₃), the protons of the pyridine ring will shift significantly downfield upon esterification compared to the free 3-hydroxypyridine. Crucially, the proton at the C2 position of the pyridine ring (adjacent to both the nitrogen and the newly formed ester oxygen) will appear as a distinct doublet of doublets or broad singlet around δ 8.4–8.6 ppm. This specific shift validates the formation of the O-linked ester rather than an unwanted N-linked side product[1].

References

-

Design, Synthesis, and Evaluation of Inhibitors for Severe Acute Respiratory Syndrome 3C-Like Protease Based on Phthalhydrazide Ketones or Heteroaromatic Esters. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

-

Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Semantic Scholar. URL:[Link]

-

Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. ResearchGate. URL:[Link]

Sources

Application Notes and Protocols for Pyridin-3-yl thiophene-2-carboxylate in Heterocyclic Drug Discovery

Introduction: The Strategic Value of the Pyridinyl-Thiophene Scaffold

In the landscape of medicinal chemistry, the fusion of distinct heterocyclic pharmacophores into a single molecular entity is a proven strategy for the discovery of novel therapeutic agents with enhanced potency and selectivity. The pyridinyl-thiophene scaffold, in particular, has emerged as a privileged structure, underpinning the development of a diverse array of biologically active compounds.[1][2][3] The pyridine ring, a π-electron deficient system, and the thiophene ring, a π-electron rich system, together create a unique electronic and structural profile that facilitates diverse interactions with biological targets.[4] This application note provides a comprehensive guide to the synthesis and application of a key exemplar of this class, Pyridin-3-yl thiophene-2-carboxylate, and its derivatives in the context of modern drug discovery. We will explore its synthesis, potential therapeutic applications based on the activities of analogous structures, and detailed protocols for its use in screening and lead optimization campaigns.

Synthesis of Pyridin-3-yl thiophene-2-carboxylate: A Detailed Protocol

The synthesis of Pyridin-3-yl thiophene-2-carboxylate is most efficiently achieved through the esterification of 3-hydroxypyridine with thiophene-2-carbonyl chloride. This approach leverages commercially available or readily synthesized starting materials.

Protocol 1: Synthesis of Thiophene-2-carbonyl chloride

Thiophene-2-carbonyl chloride is a crucial intermediate that can be prepared from thiophene-2-carboxylic acid.

Materials:

-

Thiophene-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend thiophene-2-carboxylic acid (1 equivalent) in anhydrous toluene.

-

Add a catalytic amount of DMF (e.g., 1-2 drops).

-

Slowly add thionyl chloride (1.5-2 equivalents) to the suspension at room temperature.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

-

The crude thiophene-2-carbonyl chloride can be purified by vacuum distillation to yield a clear to pale yellow liquid.[5]

Protocol 2: Esterification of 3-Hydroxypyridine

This protocol details the esterification of 3-hydroxypyridine with the newly synthesized thiophene-2-carbonyl chloride.

Materials:

-

3-Hydroxypyridine

-

Thiophene-2-carbonyl chloride

-

Anhydrous pyridine or triethylamine (Et₃N)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 3-hydroxypyridine (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous pyridine or triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of thiophene-2-carbonyl chloride (1.1 equivalents) in anhydrous DCM to the cooled reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 4-16 hours, or until completion as monitored by TLC.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude Pyridin-3-yl thiophene-2-carboxylate by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualization of Synthetic Workflow

Caption: Synthetic workflow for Pyridin-3-yl thiophene-2-carboxylate.

Application in Heterocyclic Drug Discovery

The Pyridin-3-yl thiophene-2-carboxylate scaffold serves as a versatile starting point for the development of compound libraries targeting a range of therapeutic areas. The known biological activities of structurally related pyridinyl-thiophene derivatives provide a strong rationale for its exploration.

Potential Therapeutic Targets and Applications:

-

Oncology: Derivatives of pyridinyl-thiophene have demonstrated potent anticancer activity. For instance, pyrazoline-thiophene hybrids have been identified as sub-micromolar inhibitors of Cyclin-Dependent Kinase 2 (CDK2), inducing apoptosis and cell cycle arrest in cancer cell lines.[6] Additionally, thieno[2,3-c]pyridine derivatives have been investigated as inhibitors of Heat shock protein 90 (Hsp90), a key chaperone protein involved in cancer cell survival.[3] Thiophenyl thiazolyl-pyridine hybrids have also shown potential as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase in lung cancer models.[1]

-

Inflammatory Diseases: The P2Y14 receptor is a validated target for inflammatory bowel disease (IBD).[7][8] Novel 4-amide-thiophene-2-carboxyl derivatives have been developed as highly potent P2Y14 receptor antagonists with excellent oral bioavailability and efficacy in preclinical models of colitis.[7][8] The pyridinyl-thiophene core of the title compound can be readily modified to explore this therapeutic avenue.

-

Neurological Disorders: Thieno[3,2-b]pyridine-5-carboxamides have been discovered as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5).[4][9] This receptor is implicated in a variety of neurological and psychiatric conditions, making mGlu5 NAMs a promising area of research.

-

Antimicrobial and Antioxidant Agents: Thiophene derivatives, often in combination with other heterocycles like pyrazole and thiazole, have exhibited significant antimicrobial activity against a range of bacterial and fungal strains.[7][10][11] These compounds have also demonstrated notable antioxidant properties.[7][10][11]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: CDK2)

This protocol provides a general framework for screening Pyridin-3-yl thiophene-2-carboxylate and its derivatives for inhibitory activity against a protein kinase, using CDK2 as an example.

Materials:

-

Recombinant human CDK2/Cyclin E1 enzyme complex

-

Kinase substrate (e.g., Histone H1)

-

Adenosine-5'-triphosphate (ATP), [γ-³²P]ATP or [γ-³³P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compounds (dissolved in DMSO)

-

96-well filter plates (e.g., phosphocellulose)

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration range is 100 µM to 1 nM.

-

In a 96-well plate, add the kinase reaction buffer.

-

Add the test compound dilutions to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Add the CDK2/Cyclin E1 enzyme complex to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the substrate (Histone H1), ATP, and radiolabeled ATP.

-

Incubate the reaction at 30 °C for a predetermined time (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of phosphoric acid.

-

Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated ATP will pass through.

-

Wash the filter plate multiple times with the wash buffer to remove unbound radiolabeled ATP.

-

Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) and Lead Optimization

The initial screening results will guide the subsequent optimization of the Pyridin-3-yl thiophene-2-carboxylate scaffold. A systematic exploration of substitutions on both the pyridine and thiophene rings is crucial for improving potency, selectivity, and pharmacokinetic properties.

| Modification Site | Rationale | Example Substituents | Expected Impact |

| Pyridine Ring (Positions 2, 4, 5, 6) | Modulate electronic properties, solubility, and interactions with the target protein. | Halogens (F, Cl), Methyl, Methoxy, Cyano | Can influence binding affinity and metabolic stability. |

| Thiophene Ring (Positions 3, 4, 5) | Explore additional binding pockets and alter the overall shape and lipophilicity of the molecule. | Small alkyl groups, amides, ethers | Can significantly impact potency and selectivity. For example, amide substitutions at the 4-position have been shown to be critical for P2Y14 receptor antagonism.[7][8] |

| Ester Linkage | Bioisosteric replacement to improve metabolic stability and introduce new interaction points. | Amide, reverse amide, triazole, oxadiazole | Can alter the compound's pharmacokinetic profile and potentially change its mechanism of action. |

Visualization of Drug Discovery Workflow

Caption: Iterative drug discovery cycle for Pyridin-3-yl thiophene-2-carboxylate.

Hypothetical Signaling Pathway Inhibition

Based on the known activity of related compounds, derivatives of Pyridin-3-yl thiophene-2-carboxylate could potentially inhibit the CDK2/Cyclin E pathway, which is crucial for the G1/S phase transition in the cell cycle.

Caption: Hypothetical inhibition of the CDK2/Cyclin E pathway.

Conclusion

Pyridin-3-yl thiophene-2-carboxylate represents a high-value scaffold for the discovery of novel heterocyclic drugs. Its straightforward synthesis and the diverse biological activities associated with its structural class make it an attractive starting point for medicinal chemistry campaigns targeting cancer, inflammation, and neurological disorders. The protocols and insights provided in this application note are intended to facilitate the exploration and exploitation of this promising chemical space.

References

-

PrepChem.com. Synthesis of Nicotinoyl chloride. [Link]

-

MDPI. De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. [Link]

-

PrepChem.com. Synthesis of nicotinoyl chloride hydrochloride. [Link]

-

ResearchGate. How to synthesizer of 3-hydroxy pyridine?. [Link]

-

Royal Society of Chemistry. Synthesis of polysubstituted 3-hydroxypyridines via the revisited hetero-Diels–Alder reaction of 5-alkoxyoxazoles with dienophiles. [Link]

-

UCHEM. Nicotinoyl Chloride Hydrochloride (CAS 20260-53-1): A Versatile Acylating Agent in Modern Chemical Synthesis. [Link]

- Google Patents.

-

PubMed. Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. [Link]

-

Royal Society of Chemistry. Novel reduction of 3-hydroxypyridine and its use in the enantioselective synthesis of (+)-pseudoconhydrine and (+)- N -methylpseudoconhydrine. [Link]

-

ACS Publications. Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. [Link]

-

Farmacia Journal. NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. [Link]

-

Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades. [Link]

-

Exploring pyrazoline-thiophene hybrids as CDK2 inhibitors: synthesis, mechanism, biological studies, and computational insights. RSC Publishing. [Link]

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC. [Link]

-

Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. MDPI. [Link]

-

Pyridine: the scaffolds with significant clinical diversity. OUCI. [Link]

-

Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. MDPI. [Link]

-

Skeletal Editing of Pyridines to Thiophene-2-Carbaldehydes. CCS Chemistry. [Link]

-

Synthesis and biological activity of polysubstituted pyridines. ResearchGate. [Link]

-

Discovery of 7-(Pyridin-3-yl)thieno[3,2-b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. PMC. [Link]

-

Therapeutic importance of synthetic thiophene. PMC - NIH. [Link]

-

Skeletal Editing of Pyridines to Thiophene-2-carbaldehydes. ChemRxiv. [Link]

-

Synthesis and Biological Activity of Thieno[2,3-b]pyridine Derivatives. [Link]

-

Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]

-

Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy. PMC. [Link]

-

Synthesis and Anticancer Activity of New Pyridine-Thiophene and Pyridine-Furan Hybrid Compounds, Their Sugar Hydrazone, and Glycosyl Derivatives. ResearchGate. [Link]

-

Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate. [Link]

-

Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. PMC - NIH. [Link]

-

An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Skeletal Editing of Pyridines to Thiophene-2-carbaldehydes. ChemRxiv. [Link]

-

Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors [mdpi.com]

- 4. Discovery of 7‑(Pyridin-3-yl)thieno[3,2‑b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Thiophenecarbonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 6. Exploring pyrazoline-thiophene hybrids as CDK2 inhibitors: synthesis, mechanism, biological studies, and computational insights - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CN105175320A - Preparation method of 3-hydroxypyridine - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Note: High-Throughput In Vitro Assay Protocols for SARS-CoV 3CLpro Inhibition using Pyridin-3-yl Thiophene-2-carboxylate

Executive Summary

The 3C-like protease (3CLpro) is a primary target for coronavirus antiviral drug development due to its indispensable role in processing viral polyproteins. Among the most effective classes of non-peptidic inhibitors are heteroaromatic esters, specifically pyridin-3-yl thiophene-2-carboxylate and its halogenated derivatives. As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps, providing the mechanistic causality behind assay conditions. Standard equilibrium-based assays fail to accurately characterize these compounds; therefore, specialized continuous kinetic and mass spectrometry protocols are required to capture their true pharmacological profile.

Mechanistic Rationale: The Acylation Paradigm

To accurately design an assay, one must first understand the physical chemistry of the inhibitor. Pyridin-3-yl thiophene-2-carboxylate does not act as a simple reversible competitive inhibitor. Instead, it functions as a mechanism-based covalent inactivator [1].

When the inhibitor enters the active site, the catalytic nucleophile (Cys145) attacks the ester carbonyl. This results in the rapid ejection of the pyridin-3-ol leaving group and the formation of a covalent acyl-enzyme intermediate. Mixing the enzyme and the inhibitor in a 1:1 molar ratio completely inactivates the enzyme within the dead-time of standard assays (~6 seconds)[1]. However, this complex is not permanently dead; the enzyme slowly reactivates via deacylation (hydrolysis of the thioester bond), with a half-life ( t1/2 ) of approximately 4 minutes[1].

Because the inhibition is time-dependent, endpoint assays will conflate the rapid acylation rate with the slow deacylation equilibrium, leading to artificially skewed IC50 values. Therefore, a continuous kinetic readout is mandatory.

Fig 1. Covalent acylation mechanism of 3CLpro by Pyridin-3-yl thiophene-2-carboxylate.

Quantitative Data Summary

The following table summarizes the expected kinetic parameters and optimal assay conditions for evaluating this class of heteroaromatic esters.

| Parameter | Value / Description | Mechanistic Rationale |

| Target Enzyme | SARS-CoV 3CLpro (150 nM) | Enzyme must be at a concentration that favors the active dimer state[2]. |

| Inhibitor Scaffold | Pyridin-3-yl thiophene-2-carboxylate | Acts as a highly reactive electrophile for Cys145[1]. |

| Inhibition Potency ( IC50 ) | 50 - 65 nM (optimized derivatives) | High potency is driven by the ultra-fast acylation rate[3]. |

| Deacylation Half-life ( t1/2 ) | ~4 minutes | Slow hydrolysis of the thioester bond allows transient enzyme recovery[1]. |

| Assay Buffer pH | 7.5 | Strictly maintained to ensure Cys145 remains a reactive thiolate anion[2]. |

Experimental Protocols

Protocol 1: QFRET-Based Continuous Fluorometric Assay

To capture the rapid inactivation kinetics, a Quantitative Fluorescence Resonance Energy Transfer (QFRET) assay is utilized[2].

Reagent Formulation & Causality

-

Assay Buffer : 50 mM HEPES (pH 7.5), 0.1 mg/mL BSA, 0.01% Triton-X 100, 2 mM DTT[2].

-

Why Triton-X 100? Heteroaromatic esters can form colloidal aggregates in aqueous solutions, leading to promiscuous, non-specific enzyme sequestration. The detergent prevents this, ensuring observed inhibition is due to specific active-site acylation.

-

Why DTT? Dithiothreitol keeps the catalytic Cys145 in a reduced state. Without it, the active site oxidizes, leading to false-positive signal loss[2].

-

-

Substrate : HiLyte Fluor 488-ESATLQSGLRKAK(QXL520)-NH2 (10 µM final)[2].

-

Enzyme : Recombinant SARS-CoV 3CLpro (150 nM final)[2].

Step-by-Step Methodology

-

System Preparation : Dispense 4 µL of 3CLpro enzyme solution (150 nM) into a 1536-well microtiter plate[2].

-

Compound Addition : Pin-transfer the inhibitor (10-point, 1:3 dilution series starting at 60 µM) into the wells[2].

-

Pre-incubation (Critical Step) : Incubate the plate at 22°C for 10 minutes. Note: Because acylation is rapid, this pre-incubation ensures the system reaches the acyl-enzyme intermediate state before the substrate competes for the active site.

-

Reaction Initiation : Add the QFRET peptide substrate to a final concentration of 10 µM to initiate the reaction.

-

Continuous Readout : Immediately monitor fluorescence (Ex: 488 nm, Em: 520 nm) continuously for 15 minutes.

-

Self-Validating QC : The assay is self-validating only if High Controls (3CLpro + known covalent inhibitor) and Low Controls (3CLpro + DMSO vehicle) yield a Z'-factor > 0.6[2].

Fig 2. Step-by-step QFRET high-throughput screening workflow for 3CLpro inhibitors.

Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS) Adduct Validation

Fluorescence assays prove functional inhibition, but they do not prove the mechanism. To definitively validate that pyridin-3-yl thiophene-2-carboxylate acts via acylation, researchers must demonstrate the covalent mass shift corresponding to the acyl-enzyme intermediate[1].

Step-by-Step Methodology

-

Incubation : Incubate 3CLpro (10 µM) with a 5-fold molar excess of the inhibitor in 10 mM ammonium acetate buffer (pH 7.5) for 2 minutes at 22°C. Causality: Ammonium acetate is utilized because it is a volatile buffer compatible with mass spectrometry, unlike HEPES or phosphate.

-

Quenching : Quench the reaction by adding 1% formic acid. This rapidly lowers the pH, denaturing the protein and trapping the transient covalent complex before deacylation can occur.

-

Desalting : Pass the sample through a C4 ZipTip or a rapid online desalting column to remove excess unreacted inhibitor and buffer salts.

-

Acquisition & Deconvolution : Inject the sample into a Time-of-Flight (TOF) mass spectrometer operating in positive ESI mode. Use maximum entropy algorithms to deconvolute the multiply charged protein envelope.

-

Validation : A mass shift corresponding to the intact enzyme plus the thiophene-2-carbonyl adduct (minus the leaving pyridin-3-ol group) physically validates the acylation mechanism[1].

Sources

Application Note: Formulation and In Vivo Delivery Protocols for Pyridin-3-yl Thiophene-2-Carboxylate (SARS-CoV 3CLpro Inhibitor)

Introduction & Pharmacological Context

The 3C-like protease (3CLpro, also known as Mpro) is a critical enzyme responsible for coronavirus replication, making it a highly validated target for antiviral drug development. Pyridin-3-yl thiophene-2-carboxylate (Compound 18) is a heteroaromatic ester identified as a potent inhibitor of SARS-CoV 3CLpro, exhibiting IC50 values in the nanomolar range (50–65 nM)[1].

Electrospray mass spectrometry studies have elucidated its mechanism of action: the compound acts as a suicide substrate. It covalently acylates the active site cysteine thiol (Cys145) of the protease, with 3-hydroxypyridine acting as the leaving group[1].

Figure 1. Mechanism of covalent inhibition of SARS 3CLpro by heteroaromatic esters.

While highly efficacious in vitro, advancing this compound into in vivo animal models presents two primary pharmacological challenges: poor aqueous solubility due to its dual-aromatic lipophilic structure, and high susceptibility to esterase-mediated degradation in plasma. This application note details a scientifically rigorous, self-validating formulation strategy designed to stabilize the ester bond, maximize bioavailability, and ensure reproducible dosing in preclinical models.

Physicochemical Profiling & Formulation Rationale

To design an optimal vehicle, we must first analyze the inherent physicochemical properties of the Active Pharmaceutical Ingredient (API).

Table 1: Physicochemical Properties & Formulation Implications

| Property | Value / Characteristic | Formulation Implication |

| Molecular Weight | 205.23 g/mol | Small molecule; readily crosses biological membranes. |

| LogP (estimated) | ~2.3 | Lipophilic; requires co-solvents or complexation for IV dosing. |